BenchChemオンラインストアへようこそ!

Stf-31

GLUT1 IC50 Selectivity

STF-31 is the only commercially available probe with a validated, concentration-dependent dual GLUT1/NAMPT inhibition profile. Unlike pure GLUT1 inhibitors such as BAY-876 or WZB117, its unique mechanism enables dissection of glucose metabolism and NAD+ salvage pathway crosstalk in a single compound. Originally identified in phenotypic screens for selective VHL-deficient RCC killing, it remains the gold-standard probe for synthetic lethality studies and NAD+ modulation research. Ensure ≥98% purity from reputable suppliers for reproducible, publication-grade results.

Molecular Formula C23H25N3O3S
Molecular Weight 423.5 g/mol
CAS No. 724741-75-7
Cat. No. B1681145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStf-31
CAS724741-75-7
Synonyms4-((((4-(1,1-dimethylethyl)phenyl)sulfonyl)amino)methyl)-N-3-pyridinylbenzamide
STF-31
Molecular FormulaC23H25N3O3S
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
InChIInChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)
InChIKeyNGQPRVWTFNBUHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STF-31 (CAS 724741-75-7): Quantitative Selectivity and Efficacy Data for GLUT1 and NAMPT Inhibition Research Procurement


STF-31 (4-[[[[4-(1,1-Dimethylethyl)phenyl]sulfonyl]amino]methyl]-N-3-pyridinyl-benzamide; CAS 724741-75-7) is a small-molecule probe (MW 423.53) originally identified through phenotypic high-throughput screening for its ability to selectively kill VHL-deficient renal cell carcinoma (RCC) cells [1]. It is established as an inhibitor of glucose transporter 1 (GLUT1) with a reported IC50 of 1 μM for GLUT1-mediated glucose transport inhibition, and also acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [2]. The compound demonstrates a dual-mode mechanism of action, where the NAMPT inhibitory effect predominates at lower concentrations, and GLUT1 inhibition becomes apparent at higher concentrations [3].

STF-31 Procurement Rationale: Why Direct Substitution with Other GLUT1 Inhibitors Compromises Experimental Reproducibility


Substituting STF-31 with other GLUT1 inhibitors (e.g., BAY-876, WZB117) is not scientifically equivalent. While BAY-876 is a potent and highly selective GLUT1 inhibitor (IC50 = 0.002 μM; >100-fold selectivity over GLUT2/3/4) , and WZB117 also targets GLUT1 (IC50 ≈ 10 μM) , STF-31 possesses a unique dual NAMPT/GLUT1 inhibition profile that is concentration-dependent [1]. The relative contribution of each target varies with cellular context, specifically the expression of NAPRT1, which dictates sensitivity to NAMPT inhibition [2]. Therefore, replacing STF-31 with a pure GLUT1 inhibitor alters the biological outcome, particularly in models where the NAD+ salvage pathway is critical. Selection must be guided by the specific mechanistic hypothesis being tested.

STF-31 Head-to-Head Comparative Evidence: Quantified Differentiation from GLUT1 Inhibitors BAY-876, WZB117, and Fasentin


STF-31 vs. BAY-876: IC50 and Selectivity Profile Comparison for GLUT1 Inhibition

STF-31 inhibits GLUT1 with an IC50 of 1 μM, whereas BAY-876 exhibits an IC50 of 0.002 μM (2 nM) and demonstrates >100-fold selectivity for GLUT1 over GLUT2, GLUT3, and GLUT4 . The selectivity profile of STF-31 is categorized as 'Low' in comparative studies, contrasting with BAY-876's 'High' selectivity [1]. This indicates that BAY-876 is a more potent and specific GLUT1 inhibitor, while STF-31's effect involves additional targets (e.g., NAMPT) [2].

GLUT1 IC50 Selectivity

STF-31 vs. WZB117: Comparative Glucose Uptake Inhibition in Tumor Cells

In short-term [18F]-fluoro-deoxyglucose uptake experiments across multiple tumor cell lines (A172, BHY, HeLa, HT-29), WZB117 achieved an almost complete inhibition of glucose uptake. In contrast, STF-31 inhibited glucose uptake by a range of 25-50% in all cells tested under comparable conditions [1]. This demonstrates that WZB117 is a more effective acute inhibitor of GLUT1-mediated transport than STF-31.

GLUT1 Glucose Uptake Cancer Metabolism

STF-31 vs. Fasentin: Cell Type-Dependent Glucose Uptake Inhibition Profile

A head-to-head study comparing glucose uptake inhibitors revealed that STF-31 inhibited glucose uptake by 25-50% across a panel of tumor cell lines (A172, BHY, HeLa, HN, HT-29, MG-63). Fasentin, another GLUT inhibitor, showed a cell type-dependent effect, with a maximum inhibition of ~35% in A172, BHY, HeLa, and HT-29 cells [1]. STF-31 demonstrated a more consistent, albeit moderate, inhibitory effect across the tested cell lines compared to Fasentin's variable efficacy.

GLUT1 Glucose Uptake Cell-Type Specificity

STF-31 Cytotoxicity in Testicular Cancer Cells (I-10): Dose- and Time-Dependent IC50 Quantification

In human testicular cancer I-10 cells, STF-31 demonstrated dose- and time-dependent cytotoxicity. The IC50 values for cell proliferation inhibition were determined to be 21.3 μM, 8.01 μM, and 4.13 μM at 24, 48, and 72 hours, respectively [1]. This data provides specific quantitative benchmarks for using STF-31 in testicular cancer research models and highlights the need for appropriate incubation times to observe maximal effect.

Testicular Cancer Cytotoxicity IC50

STF-31 Dual-Target Mechanism: NAMPT Inhibition as a Primary Mode of Action

STF-31's mechanism of action is distinct from pure GLUT1 inhibitors. Cancer cell-line profiling across 679 cell lines revealed that STF-31's sensitivity pattern strongly correlates with that of known NAMPT inhibitors [1]. Resistance to STF-31 can be conferred by the NAMPT-H191R mutation [2]. In biochemical assays, STF-31 directly inhibits NAMPT enzymatic activity [3]. Furthermore, the GLUT1 inhibitory effect of STF-31 is apparent only at higher concentrations, whereas its NAMPT inhibition is more potent (e.g., IC50 of 0.024 μM for NAD+ level reduction in A2780 cells ).

NAMPT GLUT1 Mechanism of Action

STF-31: Evidence-Based Research and Industrial Application Scenarios


Investigating the Role of the NAD+ Salvage Pathway in Cancer Cell Survival and Proliferation

STF-31 is the optimal choice for studies focused on NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway. Its potent NAMPT inhibitory activity (IC50 = 0.024 μM for NAD+ level reduction in A2780 cells ) and its ability to be rescued by nicotinic acid in NAPRT1-expressing cells [1] provide a clear, quantifiable tool for modulating intracellular NAD+ levels. This is superior to using pure GLUT1 inhibitors, which do not affect this pathway.

Selective Cytotoxicity Screening in VHL-Deficient Renal Cell Carcinoma (RCC) Models

For high-throughput or targeted screens aimed at exploiting the synthetic lethal interaction between VHL loss and glucose dependency, STF-31 is the validated probe compound. It was specifically discovered in this context and exhibits selective killing of VHL-deficient RCC cells (e.g., RCC4) while sparing VHL-competent counterparts [2]. While BAY-876 also targets GLUT1, STF-31's dual mechanism may capture a broader vulnerability in these cells.

Studies on Human Islet Biology and Glucose-Stimulated Insulin Secretion

STF-31 has been used to elucidate species-specific differences in glucose sensing. In human islets, which predominantly express GLUT1 and GLUT3, STF-31 impairs insulin secretion, confirming a critical role for GLUT1 in human β-cell stimulus-secretion coupling [3]. This application leverages STF-31's GLUT1 inhibitory activity in a physiologically relevant system where NAMPT inhibition is not the primary readout.

Dual-Target (GLUT1/NAMPT) Mechanistic Studies in Cancer Metabolism

Researchers investigating the interplay between glucose metabolism (Warburg effect) and the NAD+ salvage pathway should select STF-31. Its dual mode of action, with GLUT1 inhibition becoming prominent at higher concentrations (e.g., 25-50% uptake inhibition across multiple cancer lines [4]), makes it a unique tool for dissecting the contributions of each pathway to tumor cell survival. Pure GLUT1 or NAMPT inhibitors cannot replicate this specific dual profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stf-31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.